molecular formula C9H8O3 B1588371 6-Hydroxy-chroman-4-one CAS No. 80096-64-6

6-Hydroxy-chroman-4-one

Cat. No. B1588371
CAS RN: 80096-64-6
M. Wt: 164.16 g/mol
InChI Key: HTKPIKIGEYFNBY-UHFFFAOYSA-N
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Patent
US05641789

Procedure details

A mixture of 50.0 g (281 mmol) of 6-methoxychroman-4-one in 350 mL 48% HBr and 350 mL acetic acid was heated to reflux under N2. After 4 hours, the reaction mixture was cooled to room temperature in a Rotovap (trademark) and 1 L H2O was added. The suspension was kept at 0° C. overnight. The mixture was filtered, and the precipitate washed two times with H2O, two times with hexanes and then dried under vacuum to give 43.0 g of the title product as a dark purple/black solid. 93% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][C:6]2=[O:13].O>Br.C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][C:6]2=[O:13]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C2C(CCOC2=CC1)=O
Name
Quantity
350 mL
Type
solvent
Smiles
Br
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The suspension was kept at 0° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the precipitate washed two times with H2O, two times with hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C2C(CCOC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.